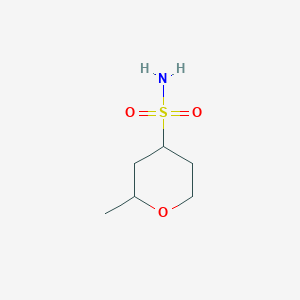

2-Methyloxane-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyloxane-4-sulfonamide is a chemical compound with the CAS Number: 1339422-20-6 . It has a molecular weight of 179.24 and is commonly known by its IUPAC name, 2-methyltetrahydro-2H-pyran-4-sulfonamide . It is typically stored at room temperature and has a physical form of oil .

Synthesis Analysis

The synthesis of sulfonamides, the group to which this compound belongs, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method generally produces a greater yield compared to other methods .Molecular Structure Analysis

The InChI code for this compound is1S/C6H13NO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) . This indicates that the molecule is composed of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.24 . It is stored at room temperature and has a physical form of oil .科学的研究の応用

Environmental Applications

Sulfate-reducing bacteria have been identified as principal methylators of mercury in anoxic estuarine sediment, indicating the environmental relevance of sulfonamide derivatives in microbial processes affecting mercury toxicity. These findings underscore the role of specific bacterial groups in mercury methylation, a critical factor in environmental health and safety (Compeau & Bartha, 1985).

Chemical Synthesis Applications

Research has demonstrated redox-neutral, catalyst-free synthesis of sultams from 2-nitrochalcones and sulfur, showcasing the atom-economic construction of sulfonamide bonds. This method provides efficient routes for creating sulfonamide derivatives, crucial for various synthetic and medicinal chemistry applications (Nguyen & Retailleau, 2017).

Biological Applications

Sulfonamidoquinolines and their chelating properties with divalent metals highlight the potential of sulfonamide derivatives in developing new chelating agents for medical and industrial applications. These compounds' ability to form stable complexes with metals can be leveraged in drug design, detoxification, and materials science (Nakamura et al., 1984).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of methylsulfonylmethane, a compound related to sulfonamides, have been investigated for their therapeutic potential in conditions like pulmonary arterial hypertension. This research suggests that sulfonamide derivatives could have significant applications in developing treatments for oxidative stress and inflammation-related diseases (Mohammadi et al., 2012).

Energy Storage Applications

The utilization of methyl viologen, a compound related to 2-Methyloxane-4-sulfonamide, in nonaqueous organic redox flow batteries illustrates the potential of sulfonamide derivatives in energy storage technologies. This application addresses the need for efficient, large-scale energy storage solutions, critical for the integration of renewable energy sources into the grid (Hu & Liu, 2018).

作用機序

Target of Action

The primary targets of 2-Methyloxane-4-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for cell growth and reproduction .

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . By binding to the active site, this compound prevents the normal substrate, PABA, from binding, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the biochemical pathway of folic acid synthesis . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by this compound can lead to a decrease in DNA synthesis and cell growth .

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of this compound would be influenced by these ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and reproduction due to the disruption of folic acid synthesis . This can lead to a decrease in the population of cells, such as bacteria, that rely on this pathway for growth and reproduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound .

特性

IUPAC Name |

2-methyloxane-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIDHAUZVACEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2728403.png)

![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)

![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)

![5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2728413.png)

![(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2728416.png)